molecular formula C22H25N3OS2 B1227809 1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone

1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone

Cat. No. B1227809
M. Wt: 411.6 g/mol
InChI Key: SGORSFNEAJAJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone is a member of quinazolines.

Scientific Research Applications

Synthesis and Chemical Characterization

1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone and its derivatives are primarily used in chemical synthesis. They can undergo various reactions to produce different heteroaryl derivatives, which have significant applications in the field of chemistry and material science (Mabkhot, Al-Majid, & Alamary, 2011).

Antimicrobial and Antituberculosis Agents

These compounds have been synthesized and evaluated as potential antimicrobial and antimycobacterial agents. Studies have shown moderate activity against Gram-positive bacteria and less effectiveness against Gram-negative bacteria. Certain halogenated analogs with nitro substitution demonstrated notable antibacterial and antimycobacterial activity (Gurunani, Agrawal, Walde, & Ittadwar, 2022).

Electrochemical Synthesis

The electrochemical synthesis of related compounds has been explored, with a focus on the oxidation of similar compounds in the presence of nucleophiles. This approach is utilized to create new arylthiobenzazoles, contributing to the development of new materials and compounds in organic chemistry (Amani & Nematollahi, 2012).

Antifungal and Antibacterial Properties

Several derivatives have demonstrated significant antibacterial and antifungal activities. Research has highlighted their efficacy against a range of bacteria and fungi, which implies potential applications in pharmaceuticals and biochemistry (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).

Anticancer Properties

Some derivatives have been synthesized and investigated for their anticancer activities. These compounds have shown effectiveness against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Vinaya et al., 2012).

properties

Product Name

1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone

Molecular Formula

C22H25N3OS2

Molecular Weight

411.6 g/mol

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-[2-(thiophen-2-ylmethyl)quinazolin-4-yl]sulfanylethanone

InChI

InChI=1S/C22H25N3OS2/c1-15-10-16(2)13-25(12-15)21(26)14-28-22-18-7-3-4-8-19(18)23-20(24-22)11-17-6-5-9-27-17/h3-9,15-16H,10-14H2,1-2H3

InChI Key

SGORSFNEAJAJHL-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C(=O)CSC2=NC(=NC3=CC=CC=C32)CC4=CC=CS4)C

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NC(=NC3=CC=CC=C32)CC4=CC=CS4)C

Origin of Product

United States

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